molecular formula C36H42F2N6O9 B1675102 Levofloxacin CAS No. 138199-71-0

Levofloxacin

カタログ番号 B1675102
CAS番号: 138199-71-0
分子量: 740.7 g/mol
InChIキー: SUIQUYDRLGGZOL-RCWTXCDDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levofloxacin belongs to the class of medicines known as quinolone antibiotics . It works by killing bacteria or preventing their growth . It is used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure and to treat and prevent plague (including pneumonic and septicemic plague) .


Synthesis Analysis

The synthesis of Levofloxacin has been studied in various papers. For instance, the polymorphism of levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .


Molecular Structure Analysis

The molecular structure of Levofloxacin has been analyzed in several studies. The fully solved crystal structure of an anhydrous α form and three newly discovered solvates were reported . The crystal structure of the anhydrous α form by single crystal X-ray diffraction was found to be in good agreement with the reported data .


Chemical Reactions Analysis

The chemical reactions of Levofloxacin have been studied. For instance, the phase transformations among different solid-state crystal forms of levofloxacin were investigated in detail by variable-temperature powder X-ray diffraction .


Physical And Chemical Properties Analysis

Levofloxacin has a density of 1.5±0.1 g/cm3, a boiling point of 571.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 91.1±0.4 cm3 .

科学的研究の応用

Antibiotic Potency Improvement

Specific Scientific Field

Pharmaceutical Chemistry and Antibiotic Research

Summary

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic commonly used to treat various bacterial infections. However, it has limitations, including solid-state instability under ambient conditions and potential degradation due to light exposure. Researchers have explored ways to enhance its stability and potency.

Methods of Application

    Testing and Results

    • Lighting and Potency Test : The microdilution method showed enhanced potency for both LF-26 and LF-35 .

Deep Eutectic Systems

Specific Scientific Field

Pharmaceutical Formulation and Drug Delivery

Summary

Researchers explored innovative deep eutectic systems using Levofloxacin in conjunction with capric acid at different molar ratios (1:9, 2:8, and 3:7).

Methods of Application

  • Characterization Techniques :
    • Infrared Spectroscopy and Differential Scanning Calorimetry : Additional techniques for characterization .

Sustained Delivery for Peptic Ulcer Treatment

Specific Scientific Field

Pharmaceutical Technology and Drug Delivery

Summary

Researchers aimed to develop sustained-release formulations of Levofloxacin for treating peptic ulcers.

Methods of Application

  • Conclusion : The optimized formulation (F11) showed promise for sustained Levofloxacin delivery in peptic ulcer treatment .

Levofloxacin Cocrystals and Salts

Specific Scientific Field

Pharmaceutical Solid-State Chemistry

Summary

Researchers prepared cocrystals and amorphous salts of Levofloxacin hemihydrate with phthalimide (PTH) and caffeic acid (CFA) to improve antibacterial potency and dissolution rates.

Methods of Application

  • Characterization Techniques :
    • Differential Scanning Calorimetry : Additional analysis for characterization .

Safety And Hazards

Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . In rare cases, it may cause damage to your aorta, which could lead to dangerous bleeding or death .

特性

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIQUYDRLGGZOL-RCWTXCDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42F2N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160533
Record name Levofloxacin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, hemihydrate

CAS RN

138199-71-0
Record name Levofloxacin hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin
Reactant of Route 2
Reactant of Route 2
Levofloxacin
Reactant of Route 3
Reactant of Route 3
Levofloxacin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Levofloxacin
Reactant of Route 5
Levofloxacin
Reactant of Route 6
Reactant of Route 6
Levofloxacin

Citations

For This Compound
173,000
Citations
SM Wimer, L Schoonover, MW Garrison - Clinical therapeutics, 1998 - Elsevier
… levofloxacin, a fluoroquinolone antibiotic. Particular emphasis is placed on the clinical efficacy of levofloxacin … Compared with ciprofloxacin and the earlier quinolone agents, levofloxacin …
Number of citations: 139 www.sciencedirect.com
SR Norrby - Expert opinion on pharmacotherapy, 1999 - Taylor & Francis
… the antibacterial activity of levofloxacin is between 8 and … levofloxacin, its pharmacokinetics and pharmacodynamics as well as its clinical efficacy and safety. It also positions levofloxacin …
Number of citations: 53 www.tandfonline.com
R Davis, HM Bryson - Drugs, 1994 - Springer
… receiving concomitant levofloxacin. Coadministration with antacids or with other drugs containing divalent or trivalent cations reduces levofloxacin absorption. Thus, levofloxacin has …
Number of citations: 605 link.springer.com
SL Preston, GL Drusano, AL Berman, CL Fowler… - Jama, 1998 - jamanetwork.com
… between plasma levels of levofloxacin and successful clinical and/… MIC of the pathogen to levofloxacin determined. These patients … Levofloxacin generated clinical and microbiological …
Number of citations: 748 jamanetwork.com
G Bucaneve, A Micozzi, F Menichetti… - … England Journal of …, 2005 - Mass Medical Soc
Background The prophylactic use of fluoroquinolones in patients with cancer and neutropenia is controversial and is not a recommended intervention. Methods We randomly assigned …
Number of citations: 691 www.nejm.org
M Hurst, HM Lamb, LJ Scott, DP Figgitt - Drugs, 2002 - Springer
… Levofloxacin is the L-form of the fluoroquinolone antibacterial agent, ofloxacin. In in vitro studies, levofloxacin … with intravenous and/or oral levofloxacin proved an effective therapy for …
Number of citations: 168 link.springer.com
VR Anderson, CM Perry - Drugs, 2008 - Springer
… The broad spectrum antibacterial profile of levofloxacin means that … although levofloxacin can be used in combination therapy when necessary. The high-dose, short-course levofloxacin …
Number of citations: 230 link.springer.com
HH Liu - Drug Safety, 2010 - Springer
… This review focuses on the safety and tolerability of levofloxacin, a third-generation … as keywords the drug names levofloxacin and concurrently marketed fluoroquinolones combined …
Number of citations: 207 link.springer.com
DS North, DN Fish, JJ Redington - … : The Journal of Human …, 1998 - Wiley Online Library
… Levofloxacin had impressive efficacy in clinical … levofloxacin; however, coadministration with antacids or with other agents containing divalent or trivalent cations reduces levofloxacin …
C Carbon - Chemotherapy, 2001 - karger.com
… (ADRs) associated with levofloxacin. However, the ADR rate for levofloxacin is still one of the … Ofloxacin and levofloxacin have a very low phototoxic potential, whereas this is a problem …
Number of citations: 197 karger.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。